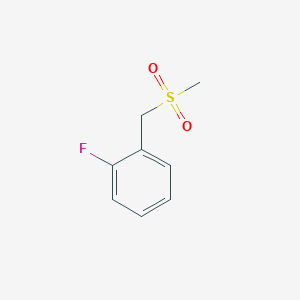

2-Fluorobenzylmethylsulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDGOXPEXQDBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375757 | |

| Record name | ST51042212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-45-3 | |

| Record name | 1-Fluoro-2-[(methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25195-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51042212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25195-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluorobenzylmethylsulfone from 2-Fluorobenzyl Halide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluorobenzylmethylsulfone, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the nucleophilic substitution reaction between a 2-fluorobenzyl halide and a methanesulfinate salt, a robust and widely adopted synthetic route. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses process optimization and troubleshooting, and outlines essential safety considerations. Designed for researchers, chemists, and drug development professionals, this guide aims to deliver both theoretical understanding and practical, actionable insights for the successful laboratory-scale synthesis of this important fluorinated building block.

Introduction

The Significance of the Aryl Methyl Sulfone Moiety

The strategic incorporation of fluorine and sulfone groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3][4] The sulfone group, being a strong electron-withdrawing and hydrogen bond-accepting moiety, further influences the physicochemical properties of a compound. Aryl methyl sulfones, in particular, are prevalent substructures in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[5][6]

This compound: A Versatile Fluorinated Building Block

This compound stands out as a valuable synthetic intermediate. Its structure combines the beneficial properties of a fluorinated aromatic ring with the reactivity of a benzyl methyl sulfone. This makes it a sought-after precursor for more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. The ability to synthesize this compound efficiently and with high purity is therefore of considerable interest to the scientific community.

Overview of the Synthetic Strategy: Nucleophilic Substitution

The most direct and common method for synthesizing this compound is through the nucleophilic substitution reaction of a 2-fluorobenzyl halide (typically bromide or chloride) with a suitable methylsulfinate salt, such as sodium methanesulfinate (CH₃SO₂Na). This reaction is favored for its reliability, relatively mild conditions, and the ready availability of starting materials.

The Core Reaction: Mechanistic Insights

The formation of this compound from a 2-fluorobenzyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7]

The Sₙ2 Pathway: A Detailed Look

In the Sₙ2 mechanism, the reaction occurs in a single, concerted step.[7] The nucleophile (methanesulfinate anion) attacks the electrophilic benzylic carbon from the side opposite to the leaving group (halide). Simultaneously, the carbon-halide bond breaks.[7] This backside attack results in an inversion of stereochemical configuration if the carbon were chiral, though in this case, the benzylic carbon is prochiral.[7]

The benzylic position of the 2-fluorobenzyl halide is particularly susceptible to Sₙ2 attack due to the electron-withdrawing nature of the adjacent aromatic ring, which stabilizes the transition state.

Key Reagents and Their Roles

-

The Substrate: 2-Fluorobenzyl Halide: The choice of halide (leaving group) is critical. 2-Fluorobenzyl bromide is generally more reactive than 2-fluorobenzyl chloride due to the lower bond dissociation energy of the C-Br bond, making bromide a better leaving group.

-

The Nucleophile: Sodium Methanesulfinate: Sodium methanesulfinate (CH₃SO₂Na) is an excellent source of the methanesulfinate anion (CH₃SO₂⁻), a soft nucleophile that readily attacks the benzylic carbon. It is a stable, commercially available solid.

-

The Solvent: Polar Aprotic Solvents: The choice of solvent significantly influences the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal for Sₙ2 reactions.[7] These solvents can solvate the cation (Na⁺) while leaving the nucleophile (CH₃SO₂⁻) relatively "bare" and highly reactive.[7] Protic solvents, like ethanol or water, would solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-fluorobenzyl bromide.

Materials and Equipment

-

Reagents:

-

2-Fluorobenzyl bromide (C₇H₆BrF)

-

Sodium methanesulfinate (CH₃SO₂Na)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Substrate Addition: Add 2-fluorobenzyl bromide (1.0 equivalent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-fluorobenzyl bromide) is consumed. This typically takes 2-4 hours.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

-

Quenching: Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Impact of Leaving Group

| Leaving Group | Reactivity | Considerations |

| Bromide (Br⁻) | High | Preferred for laboratory-scale synthesis due to faster reaction times. 2-Fluorobenzyl bromide is a common starting material.[8] |

| Chloride (Cl⁻) | Moderate | 2-Fluorobenzyl chloride is less expensive but requires longer reaction times or higher temperatures. It may be preferred for large-scale industrial processes.[9] |

| Iodide (I⁻) | Very High | Most reactive, but the starting material is more expensive and less stable. |

Solvent Selection

The choice of a polar aprotic solvent is crucial for achieving a good reaction rate.

-

DMF: Excellent solvating power and a high boiling point, making it suitable for a range of reaction temperatures.

-

DMSO: Similar to DMF, it is a highly polar aprotic solvent that can accelerate Sₙ2 reactions.

-

Acetone: A lower-boiling alternative that can be effective, though it may require longer reaction times compared to DMF or DMSO.[7]

Temperature Control

Maintaining the reaction temperature between 60-70 °C provides a balance between a reasonable reaction rate and minimizing potential side reactions, such as elimination or decomposition. Higher temperatures may be necessary when using less reactive substrates like 2-fluorobenzyl chloride.

Common Side Reactions and Impurities

-

Over-alkylation: While less common with sulfinates, it's a possibility if other nucleophilic species are present.

-

Elimination: At higher temperatures, some elimination to form 2-fluorostyrene could occur, although this is generally minor for benzylic systems.

-

Unreacted Starting Material: Incomplete reactions will leave residual 2-fluorobenzyl halide.

-

Hydrolysis: If water is present in the reaction, the 2-fluorobenzyl halide can hydrolyze to 2-fluorobenzyl alcohol.

Purification by recrystallization or chromatography is effective at removing these impurities.

Safety Considerations

-

2-Fluorobenzyl Halides: 2-Fluorobenzyl bromide and chloride are lachrymators (tear-inducing) and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

-

General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of this compound from 2-fluorobenzyl halide via an Sₙ2 reaction with sodium methanesulfinate is a highly efficient and reliable method. By understanding the reaction mechanism and carefully controlling parameters such as the choice of leaving group, solvent, and temperature, researchers can achieve high yields of this valuable fluorinated intermediate. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and purification of this compound, facilitating its use in pharmaceutical and agrochemical discovery programs.

References

- Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling.

- Synthesis of Aryl Triflones through the Trifluoromethanesulfonyl

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.

- Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.

- An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity. Benchchem.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and challenges. Annual review of biochemistry, 76, 527–540.

- Zhong, S., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8253.

- The role of fluorine in medicinal chemistry. Request PDF.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes / ChemistryOpen, 2018 [sci-hub.st]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

Spectroscopic Data for 2-Fluorobenzylmethylsulfone: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Fluorobenzylmethylsulfone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a comprehensive characterization of the target molecule.

Introduction

This compound is a compound of interest in medicinal chemistry and materials science due to the presence of the biologically active fluorobenzyl moiety and the versatile sulfone group. Accurate structural elucidation and characterization are paramount for its application and further development. This guide presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its molecular architecture.

The structure of this compound is presented below:

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data for this compound. The anticipated NMR, IR, and MS spectra are based on the known spectroscopic behavior of its constituent functional groups and analogous molecules. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

2-fluorobenzyl Chloride Carbon-13. (n.d.). Wired Chemist. Retrieved from [Link]

-

Some unique properties of in 2-fluorotoluene derivatives. Conformational dependence. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

Supplementary Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

3C-E N-(2-fluorobenzyl) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Fluorobenzyl bromide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

2-Fluorobenzylchloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

A reagent to access methyl sulfones. (2020). Nature Communications. Retrieved from [Link]

-

Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and... (n.d.). ResearchGate. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

N-(2-Fluorobenzyl)mde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). Scilit. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

mass spectrometry: tropylium ion. (2018). YouTube. Retrieved from [Link]

-

Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. Retrieved from [Link]

Unveiling the Solid State: A Technical Guide to the X-ray Crystal Structure Analysis of 2-Fluorobenzylmethylsulfone

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and anticipated structural characteristics of 2-Fluorobenzylmethylsulfone. As of the date of this publication, a public depository of the single-crystal X-ray diffraction data for this specific molecule is not available in the Cambridge Structural Database (CSD). Consequently, this document serves as both a predictive analysis and a procedural roadmap for researchers aiming to elucidate its three-dimensional structure. We will delve into the synthetic pathway, crystallization strategies, the complete X-ray crystallographic workflow, and a detailed prediction of the molecular and supramolecular features of this compound, drawing upon established principles and data from analogous structures.

Synthesis and Crystallization: The Genesis of a Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic substitution of a suitable leaving group by a methylsulfinate salt.

Proposed Synthetic Route

A reliable method for the synthesis of this compound involves the reaction of 2-fluorobenzyl bromide with sodium methanesulfinate. This reaction proceeds via an SN2 mechanism.

Experimental Protocol:

-

To a solution of 2-fluorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol (EtOH), add sodium methanesulfinate (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a small open vial inside a larger sealed container that contains a volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

| Technique | Solvents to Try | Considerations |

| Slow Evaporation | Dichloromethane, Acetone, Ethyl Acetate | Simple, but can sometimes lead to twinning. |

| Vapor Diffusion | Good: Dichloromethane, Acetone; Poor: Hexane, Pentane | Offers good control over the rate of crystallization. |

| Cooling | Ethanol, Methanol, Isopropanol | Effective for compounds with a steep solubility curve. |

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its three-dimensional structure through single-crystal X-ray diffraction can begin. This workflow is a well-established, multi-step process.

An In-depth Technical Guide to the Physical Properties of 2-Fluorobenzylmethylsulfone: Melting Point and Solubility

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 2-Fluorobenzylmethylsulfone, specifically its melting point and solubility profile. In the absence of experimentally determined data in publicly accessible literature, this guide presents computationally predicted values to offer researchers a foundational dataset. The core of this document is a detailed exposition of the standardized experimental protocols for the empirical determination of these properties. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Challenge of Characterizing Novel Compounds

This compound is a halogenated aromatic sulfone of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent and the sulfone moiety. A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its successful application in drug formulation, synthesis, and purification processes.

A comprehensive search of scientific databases and chemical repositories did not yield experimentally verified data for the melting point and solubility of this compound. This is not an uncommon scenario in the early stages of research and development of novel compounds. Therefore, this guide adopts a dual approach: firstly, to provide reliable predicted values for these properties using established computational models, and secondly, to furnish detailed, field-proven methodologies for their experimental determination.

Predicted Physicochemical Properties of this compound

In the absence of experimental data, in silico prediction tools serve as a valuable first approximation of a compound's physical properties. The following table summarizes the predicted melting point and aqueous solubility of this compound. These values were generated using a regression-based, gradient boosting model and should be considered as estimates to be confirmed by empirical testing.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 110 - 140 °C | AAT Bioquest Melting Point Predictor[1] |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Virtual Computational Chemistry Laboratory (ALOGPS)[2] |

Note: The predicted melting point for the structurally similar compound, 2-chloro-6-fluorobenzylmethylsulfone, is estimated to be in the range of 120-140°C. This provides some corroboration for the predicted range for the title compound. The predicted low aqueous solubility is typical for aromatic sulfones.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property.[3][4] For impure substances, the melting point is typically depressed and occurs over a wider range.[3] The following protocol describes the capillary method, a widely used and reliable technique for melting point determination.

Rationale for Method Selection

The capillary method is chosen for its accuracy, the small sample size required, and its applicability to a wide range of organic compounds.[3][5] The use of a heated block or oil bath ensures uniform heat distribution, which is crucial for an accurate determination.[5][6] A slow heating rate of approximately 1-2°C per minute near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating medium, ensuring a sharp and accurate reading.[3]

Experimental Protocol for Melting Point Determination

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

If the sample is not already a fine powder, gently crush it using a spatula.

-

Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame.[5][6]

-

Tamp the open end of the capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the sealed end.[5][6]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of thread, ensuring the sample is aligned with the thermometer bulb.[5][6]

-

Suspend the thermometer and capillary tube assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.[3][6] The heating medium should be below the level of the open end of the capillary tube.

-

-

Measurement:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[3]

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[3][4]

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).[3]

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Solubility

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for applications ranging from reaction chemistry to pharmaceutical formulation. The following protocol outlines a systematic approach to determining the qualitative and quantitative solubility of this compound.

Rationale for Method Selection

A hierarchical approach to solubility testing is efficient and informative.[1][7] Starting with water provides insight into the compound's polarity. Subsequent testing in acidic and basic solutions can reveal the presence of ionizable functional groups.[7][8] For quantitative determination, the shake-flask method is considered the "gold standard" for its simplicity and reliability in determining equilibrium solubility.

Experimental Protocol for Qualitative Solubility Testing

-

Water Solubility:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of deionized water.

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe if the solid dissolves completely. If so, the compound is water-soluble.

-

If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]

-

-

Solubility in Aqueous Acid/Base (if insoluble in water):

-

If the compound is insoluble in water, prepare two more test tubes with 10-20 mg of the compound.

-

To one test tube, add 1 mL of 5% aqueous HCl. To the other, add 1 mL of 5% aqueous NaOH.[1][7]

-

Shake both tubes vigorously and observe for dissolution.

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group.

-

-

Solubility in Organic Solvents:

-

Test the solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) using the same procedure as for water. This will establish a qualitative polarity profile.

-

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation:

-

Add an excess amount of this compound to several vials.

-

Add a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by taking into account the dilution factor.

-

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Slideshare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of California, Irvine. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 2. On-line Software [vcclab.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 8. Tools-Computational Pharmaceutics Group [computpharm.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzylmethylsulfone

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Fluorobenzylmethylsulfone. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the characterization of this compound. We will explore its synthesis, predict its thermal behavior based on analogous structures, and detail the experimental workflows necessary for its rigorous analysis.

Introduction: The Significance of Fluorinated Sulfones in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The sulfone moiety, an important pharmacophore, is present in a variety of therapeutic agents. The combination of these two features in a molecule like this compound warrants a thorough understanding of its physicochemical properties, particularly its stability under thermal stress, which is a critical parameter during drug synthesis, formulation, and storage.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of aryl alkyl sulfones. A common and effective route is the oxidation of the corresponding sulfide, which in turn can be prepared by the nucleophilic substitution of a benzyl halide with a methylthiolate.

A plausible synthetic route is outlined below:

-

Synthesis of 2-Fluorobenzyl Methyl Sulfide: 2-Fluorobenzyl bromide can be reacted with sodium thiomethoxide in a suitable solvent like ethanol or dimethylformamide (DMF) to yield 2-fluorobenzyl methyl sulfide.

-

Oxidation to the Sulfone: The resulting sulfide is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The chemoselectivity of sulfide oxidation can be controlled by reaction conditions to yield the desired sulfone.[2]

Predicted Thermal Stability and Physicochemical Properties

Based on available data for analogous compounds, we can predict the key physicochemical properties of this compound.

| Property | Predicted Value/Range | Justification/Reference |

| Molecular Formula | C₈H₉FO₂S | Based on chemical structure. |

| Molecular Weight | 188.22 g/mol | Calculated from the molecular formula. |

| Melting Point | 70-90 °C | Inferred from similar compounds like 4-Fluorophenyl methyl sulfone (mp 78-81 °C)[3] and 2-Fluorophenyl methyl sulfone (mp 48-52 °C).[4] The presence of the methylene bridge may slightly alter the crystal packing and thus the melting point. |

| Decomposition Onset | > 350 °C | Acyclic aliphatic and aromatic sulfones generally exhibit high thermal stability, with decomposition onsets typically above 350 °C.[5] The presence of the fluorine atom on the aromatic ring is expected to further enhance this stability.[6] |

Proposed Thermal Decomposition Pathway

The thermal decomposition of aryl alkyl sulfones can proceed through various mechanisms, often involving homolytic bond cleavage. The primary decomposition pathway for this compound is anticipated to involve the cleavage of the C-S bonds, leading to the extrusion of sulfur dioxide (SO₂), a common fragmentation pattern for sulfones.[7][8]

The bond dissociation energies (BDEs) of the C-S bonds are the lowest in the molecule, making them the most likely points of initial fragmentation upon thermal stress. The S=O bond dissociation enthalpies in sulfones are considerably higher.[9]

A plausible decomposition mechanism is as follows:

-

Initial C-S Bond Cleavage: The primary step is the homolytic cleavage of either the benzyl-sulfur or the methyl-sulfur bond to form radical intermediates.

-

Extrusion of Sulfur Dioxide: The resulting sulfonyl radical can readily lose sulfur dioxide to form an aryl or alkyl radical.

-

Radical Recombination and Propagation: The generated radicals can then recombine or participate in further reactions, leading to a complex mixture of smaller volatile products.

The presence of the fluorine atom on the aromatic ring is not expected to fundamentally change this pathway but may influence the relative rates of bond cleavage due to its electronic effects.

Experimental Workflow for Thermal Analysis

A robust and comprehensive analysis of the thermal stability and decomposition of this compound requires a combination of thermoanalytical and spectroscopic techniques. The following is a detailed, field-proven protocol.

Instrumentation

-

Simultaneous Thermal Analyzer (STA): Capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) concurrently.

-

Mass Spectrometer (MS): Coupled to the STA for evolved gas analysis (EGA).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For detailed identification of decomposition products.[10]

TGA-DSC-MS Experimental Protocol

This protocol is designed to provide a comprehensive understanding of the thermal events and the nature of the evolved decomposition products.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen (or another inert gas like Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.[11]

-

TGA-DSC Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

Hold at 600 °C for 10 minutes to ensure complete decomposition.

-

-

MS Setup:

-

Set the MS to scan a mass range of 10-200 amu to detect expected small molecule fragments.

-

Monitor for specific ions corresponding to potential decomposition products (e.g., m/z 64 for SO₂, m/z 91 for the benzyl fragment, m/z 109 for the fluorobenzyl fragment).

-

-

-

Data Analysis:

-

TGA Curve: Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax). Quantify the mass loss at each decomposition step.

-

DSC Curve: Identify endothermic and exothermic events. The melting point will appear as an endothermic peak before the decomposition region. Decomposition can be either endothermic or exothermic.

-

MS Data: Correlate the evolution of specific gaseous products with the mass loss events observed in the TGA curve.

-

Visualization of Key Processes

Predicted TGA-DSC Thermogram

The following diagram illustrates the expected thermal profile of this compound.

Safety and Handling Considerations

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds containing fluorine and sulfur should be treated with caution. Refer to the Safety Data Sheet (SDS) for any commercially available analogous compounds for more detailed handling information.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. By leveraging data from analogous sulfones and established analytical protocols, researchers can confidently approach the characterization of this and other novel fluorinated compounds. The proposed methodologies, including TGA-DSC-MS, offer a robust platform for generating the critical data needed to advance drug development programs.

References

-

Kashyap, S., et al. (2020). One-pot synthesis of 2,3-unsaturated sulfones. Journal of Organic Chemistry, 85(15), 9739–9747. Available at: [Link]

-

Borders, D. B., et al. (1971). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 49(15), 2651-2654. Available at: [Link]

-

Minato, H., et al. (1979). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Bulletin of the Chemical Society of Japan, 52(3), 841-844. Available at: [Link]

-

Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Available at: [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

-

Wu, J., et al. (2014). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 19(11), 17834-17844. Available at: [Link]

-

Tro, N. J. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(3), 1336-1345. Available at: [Link]

-

Perera, S. A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(11), 1536-1544. Available at: [Link]

- Ramberg, L., & Bäcklund, B. (1940). The Ramberg-Bäcklund Reaction. Arkiv för Kemi, Mineralogi och Geologi, 13A(27), 1-8.

- Cava, M. P., & Schessinger, R. H. (1964). Desulfonylation Reactions. Journal of the American Chemical Society, 86(17), 3564-3567.

-

ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

-

Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925-8929. Available at: [Link]

-

van der Heiden, S. E., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6607-6614. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]

-

Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

Sources

- 1. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]

- 3. 4-フルオロフェニルメチルスルホン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluorophenyl methyl sulfone 97 654-47-7 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. shimadzu.com [shimadzu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Fluoro-2-(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-2-(methylsulfonyl)benzene (CAS: 654-47-7), a key synthetic intermediate in medicinal chemistry. The initial ambiguity surrounding the isomeric identity of "2-Fluorobenzylmethylsulfone" necessitated a focused investigation, leading to the selection of this well-defined and commercially available compound. This document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and a thorough characterization using spectroscopic methods. Furthermore, it explores the compound's chemical reactivity, governed by the interplay of its fluoro and methylsulfonyl substituents, and highlights its critical application as a precursor in the development of allosteric glucokinase activators for the treatment of type 2 diabetes. This guide is intended to serve as a practical and authoritative resource for professionals engaged in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research and development. The subject of this guide, 1-fluoro-2-(methylsulfonyl)benzene, is a distinct chemical entity, differentiated from its isomers by the ortho substitution pattern on the benzene ring.

Table 1: Compound Identification and Core Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 1-Fluoro-2-(methylsulfonyl)benzene | N/A |

| Synonyms | 2-Fluorophenyl methyl sulfone | [1] |

| CAS Number | 654-47-7 | [1] |

| Molecular Formula | C₇H₇FO₂S | [2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Melting Point | 46-52 °C | [1][2] |

| Appearance | White to off-white solid | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 1-fluoro-2-(methylsulfonyl)benzene is most reliably achieved via the oxidation of its corresponding sulfide precursor, 2-fluorophenyl methyl sulfide. This method is favored for its high efficiency, selectivity, and operational simplicity.

Recommended Synthesis Workflow

The recommended two-step synthesis begins with the readily available starting material, 2-fluorothiophenol.

Caption: Two-step synthesis of 1-fluoro-2-(methylsulfonyl)benzene.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established methods for sulfide oxidation.[3][4][5]

Step 1: Synthesis of 2-Fluorophenyl methyl sulfide (Precursor)

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-fluorothiophenol (1.0 eq) and methanol.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. The formation of the sodium thiophenolate is an exothermic process; careful addition is crucial to prevent side reactions. The basic conditions deprotonate the thiol, generating the nucleophilic thiophenolate anion.

-

Methylation: To the resulting solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The thiophenolate undergoes an SN2 reaction with methyl iodide to form the desired sulfide.

-

Workup and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude 2-fluorophenyl methyl sulfide, which can be used in the next step without further purification.

Step 2: Oxidation to 1-Fluoro-2-(methylsulfonyl)benzene

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-fluorophenyl methyl sulfide (1.0 eq) from the previous step in a 1:1 mixture of methanol and water.

-

Oxidant Addition: Cool the solution to 0 °C. Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes. Oxone® is a versatile, stable, and safe oxidant that is highly effective for converting sulfides to sulfones.[3][4] The two equivalents ensure the complete oxidation past the intermediate sulfoxide stage. The reaction is typically monitored by TLC until the starting sulfide is fully consumed.

-

Reaction Progression: Allow the mixture to stir at room temperature for 12-16 hours.

-

Workup and Purification: Remove the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford 1-fluoro-2-(methylsulfonyl)benzene as a white crystalline solid.

Spectroscopic Characterization

While experimental spectra for the ortho-isomer (CAS: 654-47-7) are not widely published, its spectral characteristics can be reliably predicted based on its structure and comparison with its well-documented para-isomer, 1-fluoro-4-(methylsulfonyl)benzene (CAS: 455-15-2).[6][7]

Table 2: Predicted Spectroscopic Data for 1-Fluoro-2-(methylsulfonyl)benzene

| Technique | Expected Features |

| ¹H NMR | ~3.2-3.4 ppm (s, 3H): Singlet for the methyl protons (-SO₂CH₃). ~7.2-8.1 ppm (m, 4H): Complex multiplet pattern for the four aromatic protons. The proton ortho to the sulfone group will be the most downfield-shifted due to strong deshielding. Significant C-H and C-F coupling will complicate the splitting pattern. |

| ¹³C NMR | ~45 ppm: Methyl carbon (-SO₂CH₃). ~115-140 ppm: Four signals for the aromatic carbons. The carbon bearing the fluorine (C-F) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (J ≈ 250 Hz).[8] Other carbons will show smaller multi-bond C-F couplings. The carbon attached to the sulfone group (C-S) will be significantly downfield. |

| IR Spectroscopy | 3100-3000 cm⁻¹: Aromatic C-H stretching. ~1580, 1480 cm⁻¹: Aromatic C=C stretching. ~1320 cm⁻¹ (asymmetric) & ~1150 cm⁻¹ (symmetric): Strong, characteristic S=O stretching vibrations for the sulfone group. ~1250 cm⁻¹: C-F stretching. ~760 cm⁻¹: C-H out-of-plane bending, characteristic of 1,2-disubstitution.[9] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 174. Key Fragments: Loss of methyl radical (m/z = 159, [M-CH₃]⁺), loss of SO₂ (m/z = 110, [M-SO₂]⁺), and a fragment corresponding to the fluorophenyl cation (m/z = 95, [C₆H₄F]⁺). |

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-fluoro-2-(methylsulfonyl)benzene is dictated by the strong electron-withdrawing nature of the methylsulfonyl group and the electronegativity of the fluorine atom.

Caption: Key reactivity modes of 1-fluoro-2-(methylsulfonyl)benzene.

-

Nucleophilic Aromatic Substitution (SₙAr): The methylsulfonyl group is a powerful electron-withdrawing group, significantly activating the aromatic ring towards nucleophilic attack. It strongly activates the para position (C4) and, to a lesser extent, the ortho position (C6). The fluorine atom at C1 is therefore susceptible to displacement by strong nucleophiles, a reaction pathway of significant utility in building molecular complexity.

-

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-withdrawing sulfone group deactivates the ring towards electrophilic substitution. Any forced electrophilic reaction would be directed to the meta positions (C3 and C5) relative to the sulfone group.

Application in Drug Discovery: Glucokinase Activators

A paramount application of this compound is as a building block in the synthesis of novel therapeutics, particularly allosteric glucokinase activators (GKAs).[10][11] Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. GKAs enhance the enzyme's activity, promoting insulin secretion and hepatic glucose uptake, making them a promising therapeutic strategy for type 2 diabetes mellitus.[10][11]

Phenyl sulfone moieties are common scaffolds in potent GKAs.[12][13] 1-Fluoro-2-(methylsulfonyl)benzene serves as a key intermediate where the fluorine atom can be displaced via SnAr by a variety of nitrogen-based nucleophiles (e.g., substituted thiazolylamines) to construct the final complex drug molecule. The sulfone group often acts as a critical hydrogen bond acceptor, anchoring the molecule within the allosteric binding site of the glucokinase enzyme.

Caption: Synthetic pathway utilizing the title compound for GKA development.

The strategic placement of the fluoro and sulfonyl groups allows medicinal chemists to fine-tune the electronic properties and binding interactions of the final drug candidate, optimizing for potency, selectivity, and pharmacokinetic profile.

Safety and Handling

As a laboratory chemical, 1-fluoro-2-(methylsulfonyl)benzene requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| STOT, Single Exposure | H335 | May cause respiratory irritation. |

| Source: Sigma-Aldrich[1] |

Conclusion

1-Fluoro-2-(methylsulfonyl)benzene (CAS: 654-47-7) is a valuable and versatile intermediate for drug discovery and development. Its well-defined structure, reliable synthesis, and predictable reactivity make it an important tool for medicinal chemists. Its role as a key precursor for a new generation of glucokinase activators underscores its significance in the ongoing effort to develop novel treatments for metabolic diseases. This guide provides the foundational knowledge required for its safe handling, synthesis, and intelligent application in advanced research programs.

References

-

PubChem. 1-Fluoro-4-(methylsulphonyl)benzene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for: Gold-Catalyzed Intermolecular Reaction of Hydrazines with Terminal Alkynes. [Link]

-

Prakash, G. K. S., et al. Supporting Information for: A simple and practical copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

-

PubChemLite. 1-fluoro-2-((methylsulfonyl)methyl)benzene. University of Luxembourg. [Link]

-

PubChem. 1-Fluoro-2-methoxy-4-(methylsulfonyl)benzene. National Center for Biotechnology Information. [Link]

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. Fluoromethyl phenyl sulfone. Organic Syntheses. [Link]

-

NIST. Benzene, 1-fluoro-2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-fluoro-4-(methylsulfonyl)-. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. 1-Fluoro-2-(methylsulfinyl)benzene. [Link]

-

ChemBK. 1-FLUORO-2-(METHYLSULFONYL)BENZENE. [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Lee, S., et al. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]

-

Mehmood, T., et al. Insights to the emerging potential of glucokinase activators as antidiabetic agent. Future Journal of Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

- Google Patents. US2870163A - Conversion of organic sulfides to sulfones.

-

McKerrecher, D., et al. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. Drugs. [Link]

-

ACS Green Chemistry Institute. Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides. [Link]

-

Bertram, L. S., et al. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of PSN-GK1. Journal of Medicinal Chemistry. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

SciSpace. Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. [Link]

-

El-Sayed, M., et al. Synthesis of novel cyclopropylic sulfones and sulfonamides acting as glucokinase activators. Bioorganic Chemistry. [Link]

-

NIST. Benzene, 1-fluoro-2-methyl-. NIST Chemistry WebBook. [Link]

- Google Patents.

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. Springer. [Link]

-

Sato, K., et al. Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques. Neuroscience Research. [Link]

-

Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

- Google Patents.

Sources

- 1. aobchem.com [aobchem.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-fluoro-4-(methylsulfonyl)- [webbook.nist.gov]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of PSN-GK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations on 2-Fluorobenzylmethylsulfone for Drug Development Professionals

This guide provides a detailed framework for conducting and interpreting quantum chemical calculations on 2-Fluorobenzylmethylsulfone. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand the physicochemical properties and potential biological activity of this molecule. This document emphasizes the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Strategic Role of this compound in Medicinal Chemistry

The sulfone functional group is a prevalent motif in many pharmaceuticals due to its chemical stability and ability to act as a hydrogen bond acceptor. The strategic introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These modifications arise from fluorine's high electronegativity and its capacity to form specific non-covalent interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful computational microscope to examine the electronic structure, conformation, and reactivity of such molecules. By accurately modeling these properties, we can gain predictive insights that accelerate the drug design and optimization process.

Theoretical Framework: Selecting the Right Computational Approach

Choosing the appropriate theoretical method is critical for obtaining meaningful results. For a molecule like this compound, DFT offers an optimal balance of computational efficiency and accuracy.

-

Why DFT? Simpler methods like Molecular Mechanics (MM) are fast but fail to describe the electronic effects central to this molecule's properties. Conversely, high-level ab initio methods, while more accurate, are often too computationally expensive for routine analysis in a drug development pipeline. DFT provides a quantum mechanical treatment of electron correlation at a manageable computational cost, making it the workhorse for this type of investigation.

-

Functional and Basis Set Selection: The choice of the DFT functional and basis set is paramount.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometries and electronic properties.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point. The inclusion of polarization functions, denoted by (d), is essential for accurately describing the geometry and electronic structure of the sulfur center in the sulfone group.

-

Diagram: Computational Method Selection Rationale

Caption: Rationale for selecting DFT for the analysis of this compound.

Detailed Computational Protocol

The following is a step-by-step protocol for performing DFT calculations on this compound, which can be implemented in standard quantum chemistry software packages.

Step 1: Initial Structure Generation

-

Construct the 3D chemical structure of this compound using a molecular editor.

-

Perform an initial, rapid geometry refinement using a molecular mechanics force field (e.g., MMFF94) to obtain a chemically sensible starting conformation. This step prevents the more computationally intensive DFT optimization from starting from a highly distorted and unrealistic geometry.

Step 2: Geometry Optimization

The primary goal is to locate the minimum energy structure on the potential energy surface.

-

Setup:

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d).

-

Define the molecule's charge as 0 and its spin multiplicity as a singlet.

-

-

Execution: Initiate the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.

Step 3: Vibrational Frequency Analysis

This is a crucial step for validating the result of the geometry optimization.

-

Purpose:

-

Verification of a True Minimum: A stable molecular structure corresponds to a local minimum on the potential energy surface, which is characterized by the absence of any imaginary vibrational frequencies. An imaginary frequency indicates a transition state or a higher-order saddle point.

-

Thermodynamic Data: This calculation yields important thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for further validation.

-

-

Procedure: Perform a frequency calculation on the optimized geometry using the identical level of theory (B3LYP/6-31G(d)).

Diagram: Quantum Chemical Calculation Workflow

Caption: A self-validating workflow for quantum chemical calculations.

Step 4: Molecular Property Calculations

With a validated structure, various electronic properties can be calculated to inform drug design.

-

Molecular Electrostatic Potential (MEP):

-

Objective: To visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This is invaluable for predicting how the molecule might interact with a protein binding site.

-

-

Frontier Molecular Orbitals (FMOs):

-

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To gain a deeper understanding of bonding, lone pairs, and intermolecular interactions. NBO analysis can quantify atomic charges and delocalization effects within the molecule.

-

Interpreting the Computational Results

The data obtained from these calculations provide actionable insights for medicinal chemists.

Table 1: Predicted Properties of this compound at the B3LYP/6-31G(d) Level of Theory

| Property | Predicted Value | Significance in Drug Development |

| Dipole Moment | ~4-5 Debye | A significant dipole moment suggests high polarity, which can influence solubility and the ability to form strong dipole-dipole interactions within a binding pocket. |

| HOMO Energy | ~ -7.5 eV | A relatively low HOMO energy indicates resistance to oxidation, which can contribute to enhanced metabolic stability. |

| LUMO Energy | ~ -0.5 eV | A negative LUMO energy suggests the molecule can accept electrons, potentially participating in charge-transfer interactions. |

| HOMO-LUMO Gap | ~ 7.0 eV | A large energy gap is characteristic of a kinetically stable molecule with low reactivity, a generally desirable trait for a drug candidate to minimize off-target effects. |

MEP Analysis: The MEP surface would reveal a strong negative potential localized on the oxygen atoms of the sulfone group and the fluorine atom, identifying these as the primary sites for hydrogen bonding interactions with a biological target. A region of positive potential would be expected on the hydrogens of the methyl and methylene groups.

Conclusion and Outlook

This guide has outlined a robust and scientifically sound protocol for the quantum chemical analysis of this compound. The insights derived from these calculations—regarding molecular geometry, stability, and electronic properties—are crucial for understanding its potential as a pharmacophore. These computational results can effectively guide the synthesis of new analogs with improved potency and pharmacokinetic profiles.

Future computational studies could expand upon this work by:

-

Performing a detailed conformational search to identify all low-energy isomers.

-

Incorporating solvent effects to more accurately model the molecule's behavior in a biological environment.

-

Using the calculated partial charges in molecular docking and molecular dynamics (MD) simulations to predict binding modes and affinities with greater accuracy.

By integrating these computational strategies, the drug discovery process can be made more efficient and rational.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of methods and applications. Journal of computational chemistry, 34(16), 1429-1437. [Link]

The Benzylsulfone Moiety: A Versatile Tool in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzylsulfone Scaffold

The benzylsulfone functional group, characterized by a sulfonyl group flanked by a benzyl and another organic substituent, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the potent electron-withdrawing nature of the sulfonyl group, confer remarkable stability and versatile reactivity upon adjacent chemical bonds. This inherent chemical tractability allows for the facile construction of complex molecular architectures, while the sulfone moiety itself can serve as a crucial pharmacophore, modulating the physicochemical properties and biological activity of drug candidates. This guide provides a comprehensive overview of the synthesis of benzylsulfone derivatives, their application in pivotal synthetic transformations, and their growing importance in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the structure-activity relationships that govern their biological function.

I. Synthetic Strategies for Accessing Benzylsulfone Derivatives

The construction of the benzylsulfone framework can be achieved through several reliable and high-yielding synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

Nucleophilic Substitution with Sulfinates

A prevalent and straightforward approach involves the reaction of a benzyl halide with a pre-formed sulfinate salt. This S(_N)2 reaction provides a direct and efficient means of forging the C-S bond.

Experimental Protocol: Synthesis of Benzyl Phenyl Sulfone from Benzyl Bromide and Sodium Benzenesulfinate

-

Materials: Benzyl bromide, sodium benzenesulfinate, ethanol, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 eq.) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

-

To this solution, add benzyl bromide (1.05 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure benzyl phenyl sulfone as a white crystalline solid.

-

Oxidation of Benzyl Sulfides

The oxidation of a corresponding benzyl sulfide offers another robust pathway to benzylsulfones. This method is particularly useful when the precursor sulfide is readily accessible. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. Careful control of the stoichiometry of the oxidant is crucial to prevent over-oxidation to the corresponding sulfonic acid.

Experimental Protocol: Oxidation of Benzyl Phenyl Sulfide to Benzyl Phenyl Sulfone using m-CPBA [1]

-

Materials: Benzyl phenyl sulfide, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve benzyl phenyl sulfide (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.[1]

-

In a separate flask, dissolve m-CPBA (2.2 eq.) in DCM.

-

Add the m-CPBA solution dropwise to the cooled solution of the sulfide over a period of 30 minutes.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl sulfone.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

-

Catalytic Enantioselective Synthesis

The development of catalytic enantioselective methods for the synthesis of chiral sulfones represents a significant advancement in the field.[2][3] These methods provide access to enantiomerically enriched benzylsulfone derivatives, which are of paramount importance in the development of chiral drugs and ligands. Asymmetric hydrogenation of unsaturated sulfones and transition metal-catalyzed cross-coupling reactions are among the promising strategies.[2]

II. Benzylsulfones as Key Intermediates in Organic Synthesis

The unique chemical properties of the benzylsulfone moiety make it an invaluable tool in a variety of carbon-carbon bond-forming reactions.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and highly stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[4][5][6][7][8] In this reaction, a benzylsulfone derivative, often bearing a heteroaromatic group such as a tetrazole or benzothiazole, is deprotonated to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone, and the resulting adduct undergoes a series of transformations to yield the desired alkene. The reaction typically exhibits high E-selectivity.

Experimental Protocol: Julia-Kocienski Olefination of Benzyl Phenyl Sulfone with an Aldehyde

-

Materials: Benzyl phenyl sulfone, a strong base (e.g., n-butyllithium or potassium hexamethyldisilazide), an aldehyde, anhydrous tetrahydrofuran (THF), and a quenching agent (e.g., saturated aqueous ammonium chloride).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzyl phenyl sulfone (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (1.05 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes to ensure complete formation of the carbanion.

-

In a separate flame-dried flask, dissolve the aldehyde (1.1 eq.) in anhydrous THF and cool to -78 °C.

-